1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt

Beschreibung

Historical Context of Phosphatidylglycerol Research

Phosphatidylglycerol (PG) was first identified in the 1950s from the photosynthetic organism Scenedesmus. By the 1960s, PG was recognized as a universal component of biological membranes, present in plants, bacteria, and mammals. The discovery of PG in archaea (Haloferax volcanii) in the 1970s cemented its status as a lipid conserved across all domains of life. DPPG, a fully saturated PG species, gained prominence in the 1980s as a model for studying lung surfactant dynamics due to its high concentration (up to 11%) in pulmonary surfactant. Early studies revealed its role in reducing alveolar surface tension and enabling fetal lung maturity, as its presence in amniotic fluid became a clinical marker for lung development.

Evolutionary Conservation and Distribution Across Organisms

DPPG’s evolutionary significance is underscored by its presence in:

- Bacteria : Constitutes up to 20% of membrane lipids in Staphylococcus aureus.

- Mitochondria : PG serves as a precursor for cardiolipin, essential for electron transport chain efficiency.

- Eukaryotes : Found in lung surfactant and plasma membranes, where it modulates ion channel activity.

This conservation highlights DPPG’s fundamental role in maintaining membrane integrity and facilitating cellular respiration across species.

Structural Significance in Membrane Biology

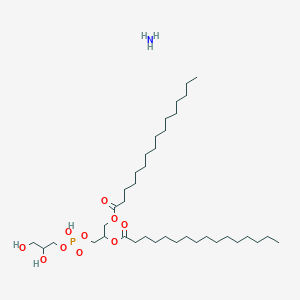

DPPG’s structure features two palmitoyl chains (C16:0) and a negatively charged phosphoglycerol headgroup. This configuration enables:

- Membrane fluidity modulation : The saturated tails promote lipid ordering, while the anionic headgroup mediates electrostatic interactions.

- Phase separation : In mixed membranes, DPPG induces domain formation by segregating from cholesterol-rich regions.

- Protein binding : The headgroup binds cationic antimicrobial peptides (e.g., polymyxin B) and surfactant proteins (SP-A/B).

For example, molecular dynamics simulations show that DPPG membranes exhibit 10-fold stronger interactions with antimicrobial peptides like A₆K compared to zwitterionic lipids.

Contemporary Research Landscape and Significance

Recent studies focus on:

- Environmental toxicology : DPPG reduces benzo[a]pyrene (BaP) transfer to aqueous phases in lung surfactant models, mitigating pollutant-induced membrane damage.

- Antimicrobial therapies : DPPG-rich membranes enhance peptide-mediated bacterial membrane destabilization.

- Neonatal care : Synthetic surfactants containing DPPG analogs are being optimized to treat respiratory distress syndrome (RDS).

Eigenschaften

IUPAC Name |

azane;[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVUSCAQEBSOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H78NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585256 | |

| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73548-70-6 | |

| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acylation of Glycerol Backbone

The synthesis begins with the acylation of rac-glycerol using hexadecanoic acid (palmitic acid) under controlled conditions. Activated fatty acids, typically in the form of acid chlorides or anhydrides, react with the hydroxyl groups of glycerol. This step requires anhydrous solvents such as chloroform or dichloromethane and catalysts like 4-dimethylaminopyridine (DMAP) to ensure complete esterification at the sn-1 and sn-2 positions. The reaction is monitored via thin-layer chromatography (TLC) to confirm the formation of 1,2-dihexadecanoyl-rac-glycerol.

Ammonium Salt Formation

The final step involves neutralizing the phosphatidylglycerol’s phosphate group with ammonium hydroxide, yielding the ammonium salt. This is critical for enhancing the compound’s solubility in aqueous systems and stabilizing its anionic charge. The reaction is typically conducted in a mixed solvent system (e.g., methanol/water) under inert atmosphere to prevent oxidation.

Purification Techniques

Column Chromatography

Crude synthesis products are purified using silica gel column chromatography with gradients of chloroform/methanol/water. The ammonium salt’s polarity necessitates higher methanol concentrations (e.g., 7:3:0.5 chloroform/methanol/water) for elution, effectively separating it from unreacted fatty acids or partial acylation byproducts.

High-Performance Liquid Chromatography (HPLC)

For analytical-grade purity (>99%), preparative reverse-phase HPLC with C18 columns is employed. Mobile phases such as acetonitrile/ammonium acetate buffer (pH 6.5) ensure resolution of DPPG-NH4 from structurally similar lipids like phosphatidylserine or phosphatidylethanolamine.

Characterization and Quality Control

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃/CD₃OD) reveals characteristic signals for the palmitoyl chains (δ 0.88 ppm, terminal methyl; δ 1.25 ppm, methylene envelope) and the glycerol backbone (δ 3.50–4.40 ppm).

-

31P NMR : A single resonance near δ -0.5 ppm confirms the presence of the phospho-glycerol group without detectable phosphodiester hydrolysis.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in negative mode shows a dominant ion at m/z 740.5 [M–NH₄]⁻, consistent with the molecular weight of 740.00 g/mol. High-resolution MS (HRMS) further validates the empirical formula C₃₈H₇₈NO₁₀P.

Purity Assessment

TLC (silica gel 60, chloroform/methanol/water 65:25:4) with detection by charring reveals a single spot (R<sub>f</sub> ≈ 0.45), while HPLC-ELSD (evaporative light scattering detection) shows ≥99% purity.

Industrial-Scale Production Considerations

Scalability Challenges

Large-scale synthesis requires optimizing solvent recovery systems and minimizing costly reagents like DMAP. Continuous-flow reactors have been proposed to enhance yield and reduce reaction times compared to batch processes.

Cost-Effective Modifications

Replacing synthetic rac-glycerol-3-phosphate with enzymatically derived precursors reduces costs but introduces regulatory hurdles for pharmaceutical applications.

Applications in Membrane Biophysics

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding glycerol, hexadecanoic acid, and phosphoric acid derivatives.

Oxidation: The compound can undergo oxidation reactions, particularly at the glycerol backbone, leading to the formation of aldehydes and carboxylic acids.

Substitution: The phosphate group can participate in substitution reactions, where the ammonium ion can be replaced by other cations.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

Substitution: Various metal salts (e.g., sodium chloride, potassium chloride) in aqueous solutions.

Major Products

Hydrolysis: Glycerol, hexadecanoic acid, phosphoric acid.

Oxidation: Aldehydes, carboxylic acids.

Substitution: Metal phosphates, glycerol derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

Phospholipids like DPPG-NH4 play a crucial role in the formation and stability of biological membranes. They are essential for understanding membrane fluidity, permeability, and the interaction of proteins within lipid bilayers.

Case Studies

- Membrane Fluidity : Research indicates that DPPG-NH4 can alter membrane fluidity, which is vital for cellular processes such as signaling and transport. A study demonstrated that varying concentrations of DPPG-NH4 influenced the phase transition temperature of lipid bilayers, impacting membrane integrity and function .

- Protein Interaction : DPPG-NH4 has been used to study the interactions between membrane proteins and lipids. For instance, experiments showed that the presence of DPPG-NH4 enhanced the binding affinity of certain membrane proteins, providing insights into protein-lipid interactions critical for cellular signaling pathways .

Overview

The amphiphilic nature of DPPG-NH4 makes it an excellent candidate for drug delivery applications. Its ability to form liposomes allows for encapsulation and targeted delivery of therapeutic agents.

Case Studies

- Liposome Formation : DPPG-NH4 has been successfully utilized to create liposomes loaded with anticancer drugs. A study highlighted that liposomes formed with DPPG-NH4 exhibited improved stability and controlled release profiles compared to traditional formulations, enhancing therapeutic efficacy against cancer cells .

- Targeted Delivery : Research involving DPPG-NH4-based liposomes demonstrated their potential for targeted drug delivery to specific tissues. The incorporation of targeting ligands onto the liposome surface facilitated selective uptake by cancer cells, minimizing side effects associated with conventional chemotherapy .

Overview

DPPG-NH4 is being explored as an adjuvant in vaccine formulations. Its ability to enhance immune responses makes it a valuable component in developing effective vaccines.

Case Studies

- Adjuvant Properties : A study investigated the use of DPPG-NH4 in a vaccine formulation against viral infections. Results indicated that the inclusion of DPPG-NH4 significantly boosted antibody production and T-cell activation compared to formulations without it .

- Stability Enhancement : In another case, DPPG-NH4 was shown to improve the stability of vaccine antigens during storage, which is crucial for maintaining efficacy over time. This property makes it a strong candidate for future vaccine development initiatives .

Overview

DPPG-NH4 serves as an important tool in biochemical research, particularly in proteomics and lipidomics studies.

Case Studies

- Proteomics Applications : The compound has been utilized in mass spectrometry-based proteomics to analyze protein-lipid interactions. Its incorporation into experimental setups allowed researchers to dissect complex biological systems more effectively .

- Lipidomics : In lipidomics studies, DPPG-NH4 has been employed to profile lipid species within biological samples, providing insights into lipid metabolism and its implications for diseases such as obesity and diabetes .

Wirkmechanismus

The compound exerts its effects primarily through its incorporation into lipid bilayers, where it mimics natural phospholipids. It interacts with proteins and other lipids, influencing membrane properties such as fluidity, permeability, and the formation of lipid rafts. The phosphate group can participate in signaling pathways by interacting with specific proteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

Acyl Chain Variations

- 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) Sodium Salt (DMPG, 14:0/14:0):

Contains myristoyl (14-carbon) acyl chains. Shorter chains reduce hydrophobic interactions, lowering phase transition temperatures compared to palmitoyl derivatives. This enhances membrane fluidity at physiological temperatures . - 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) Sodium Salt (DOPG, 18:1/18:1):

Features unsaturated oleoyl (18:1) chains, introducing kinks that increase membrane flexibility and decrease phase transition temperatures. Ideal for liposomal drug delivery systems requiring dynamic lipid bilayers . - Target Compound (DPPG-NH4, 16:0/16:0):

Saturated palmitoyl chains provide rigidity and higher phase transition temperatures (~41°C), favoring stable bilayer formation under experimental conditions .

Counterion Differences

- Sodium Salts (e.g., DMPG-Na, DOPG-Na):

Commonly used due to high solubility in aqueous buffers. The sodium ion stabilizes the negatively charged phosphate group, facilitating electrostatic interactions with cationic proteins or drugs . - Ammonium Salts (e.g., DPPG-NH4):

The ammonium counterion may enhance compatibility with organic solvents or specific biological assays. Its lower charge density compared to sodium could reduce electrostatic repulsion between lipid headgroups, influencing vesicle size and stability .

Physical and Functional Properties

Application-Specific Comparisons

Membrane Protein Studies

Drug Delivery Systems

- DOPG-Na: Incorporates into liposomes for cationic drug encapsulation via charge interactions. Its fluid bilayers improve encapsulation efficiency .

- DPPG-NH4: Less common in drug delivery but critical in synthetic lung surfactant formulations, where saturated lipids replicate alveolar membrane structure .

Cytotoxicity and Biocompatibility

- Alkyl Phospholipids (e.g., rac-1-hexadecyl-2-methoxy-glycero-3-phosphocholine): Unlike DPPG-NH4, alkyl chain analogs exhibit selective cytotoxicity toward leukemic cells due to metabolic interference .

- DMPG-Na: Demonstrates low hemolytic activity, making it suitable for blood-contact applications .

Stability and Handling

- DPPG-NH4: Stable as a crystalline solid at -20°C for ≥2 years . Requires reconstitution in chloroform or methanol for bilayer preparation .

- DOPG-Na: Supplied in chloroform solutions; sensitive to oxidation due to unsaturated chains .

Biologische Aktivität

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt, commonly referred to as DDPG or DPHG, is a phospholipid that plays a significant role in various biological systems and applications. This compound is notable for its structural properties and its interactions within lipid bilayers, which are critical for cellular functions. This article aims to explore the biological activities associated with DDPG, including its applications in drug delivery systems, membrane interactions, and potential therapeutic effects.

- Molecular Formula : C₃₈H₇₄NO₁₀P

- Molecular Weight : 740.00 g/mol

- CAS Number : 73548-70-6

DDPG is characterized by its dual hexadecanoyl chains and a glycerol backbone, which contribute to its amphiphilic nature, allowing it to form lipid bilayers essential for cellular membranes.

Membrane Interaction

DDPG has been shown to interact significantly with model membranes composed of various phospholipids. Studies utilizing the Langmuir monolayer technique have demonstrated that DDPG can modulate the stability and phase behavior of lipid membranes. The presence of DDPG in lipid bilayers affects membrane fluidity and permeability, which are crucial for cellular signaling and transport mechanisms .

Drug Delivery Applications

The use of DDPG in drug delivery systems has gained attention due to its ability to enhance the solubility and bioavailability of hydrophobic drugs. Liposomal formulations incorporating DDPG have shown improved encapsulation efficiency and sustained release profiles. For instance, formulations containing DDPG exhibited higher accumulation at tumor sites compared to conventional delivery methods, leading to increased apoptosis in cancer cells .

Table 1: Comparison of Drug Delivery Efficacy

| Formulation Type | Tumor Accumulation | Apoptosis Induction | Systemic Toxicity |

|---|---|---|---|

| DDPG Liposomes | High | Significant | Low |

| Conventional Liposomes | Moderate | Moderate | Moderate |

Case Studies

- Cancer Therapy : In a study involving liposomal formulations of metallodrugs, DDPG was utilized to enhance the delivery of platinum-based drugs. The results indicated that DDPG-liposomes achieved a 5-fold increase in drug accumulation at tumor sites compared to free drugs, resulting in significant tumor growth inhibition with minimal side effects .

- Pulmonary Surfactants : Research has highlighted the effectiveness of DDPG in stabilizing pulmonary surfactants, which are critical for maintaining alveolar stability in the lungs. The incorporation of DDPG into surfactant formulations improved surface activity and reduced surface tension more effectively than traditional surfactants .

- Nanoparticle Interactions : Investigations into the interaction between DDPG and Fe₃O₄-AChit nanoparticles revealed that DDPG enhances the adsorption efficiency of these nanoparticles onto cell membranes, facilitating targeted drug delivery and improving therapeutic outcomes in nanomedicine applications .

The biological activity of DDPG can be attributed to several mechanisms:

- Membrane Fluidity Modification : By integrating into lipid bilayers, DDPG alters membrane fluidity, which can enhance or inhibit the activity of membrane-bound proteins.

- Enhanced Drug Encapsulation : Its amphiphilic nature allows for better encapsulation of hydrophobic drugs within liposomes.

- Targeted Delivery : The positive charge associated with ammonium salts like DDPG promotes interactions with negatively charged cell membranes, facilitating cellular uptake.

Q & A

Q. What are the optimal enzymatic methods for synthesizing 1,2-dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt, and how do reaction conditions influence acyl chain specificity?

Enzymatic synthesis using phospholipases or lipases is preferred for stereochemical control, particularly to ensure proper positioning of saturated hexadecanoyl (C16:0) chains. Reaction parameters such as pH (6.5–8.0), temperature (37–45°C), and solvent polarity (e.g., tert-butanol/water mixtures) critically affect enzyme activity and product yield. For example, polar solvents enhance interfacial activation of lipases, improving acyl transfer efficiency .

Q. How can researchers validate the purity and structural integrity of this ammonium salt phospholipid post-synthesis?

Thin-layer chromatography (TLC) with phosphomolybdic acid staining is standard for assessing purity (>97% by TLC, as in ). Advanced validation includes:

Q. What are the primary experimental applications of this phospholipid in membrane biophysics?

Its negatively charged headgroup and saturated acyl chains make it ideal for:

- Liposome stability studies: Electrostatic interactions with cationic molecules (e.g., dyes or proteins) enhance vesicle integrity .

- Bilayer phase behavior analysis: Differential scanning calorimetry (DSC) reveals gel-to-liquid crystalline transitions (Tm ~41–45°C for C16:0 chains) .

Advanced Research Questions

Q. How do variations in acyl chain saturation impact the interaction of this phospholipid with integral membrane proteins?

Saturated C16:0 chains increase lipid packing density, reducing membrane fluidity. This can inhibit transmembrane domain insertion of proteins like G-protein-coupled receptors (GPCRs). Surface plasmon resonance (SPR) or fluorescence recovery after photobleaching (FRAP) quantify protein-lipid binding kinetics under controlled fluidity conditions .

Q. What advanced techniques resolve contradictions in reported phase behavior data for this phospholipid under ionic stress?

Conflicting Tm values under high NaCl (e.g., 100–200 mM) may arise from buffer-specific headgroup charge shielding. Synchrotron small-angle X-ray scattering (SAXS) and Laurdan fluorescence polarization provide complementary

Q. How can isotopic labeling (e.g., deuterated acyl chains) improve mechanistic studies of enzymatic lipid remodeling?

Deuterated C16:0 chains (e.g., DMPG-d62 in ) enable tracking via:

- Sum frequency generation (SFG) spectroscopy: Probes interfacial lipid-protein interactions without bulk signal interference.

- Solid-state NMR: Resolves chain orientation and dynamics during phospholipase A2 hydrolysis .

Methodological Considerations

Q. What protocols ensure consistent liposome preparation with this phospholipid for controlled drug delivery studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.